![molecular formula C15H22N2O2 B5753556 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B5753556.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, typically starting from basic cyclohexane derivatives or related structures. The process includes acylation, condensation, and modifications to add specific functional groups, such as the isoxazole ring or the acetamide moiety. For instance, SCE-2174, a structurally related compound, was synthesized from cyclohexanol through several steps including acylation and condensation with cephalosporin derivatives (Watanabe et al., 1988).
Molecular Structure Analysis
Compounds similar to "N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide" exhibit complex structures often determined using spectroscopic methods like NMR, IR, and crystallography. Their molecular structures feature multiple rings, including cyclohexene and isoxazole, bonded to an acetamide group. These structures have been elucidated through detailed spectral analysis (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, which are crucial for modifying their structures or enhancing their reactivity. For example, the cycloaddition reactions involving methyl acrylate to similar frameworks result in the formation of different geometrical isomers, showcasing the compound's versatile reactivity (Varlamov et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are determined by the compound's specific molecular arrangement and substituents. The crystal structure and physical dimensions provide insights into the compound's stability and solubility characteristics. These aspects are often analyzed using X-ray diffraction and other physical measurements (Gautam et al., 2013).
Chemical Properties Analysis
The chemical behavior, including acidity (pKa), reactivity towards other chemicals, and stability under various conditions, is influenced by the molecular structure. For instance, acetamide derivatives exhibit specific reactivity patterns and pKa values, indicative of their acidic or basic nature, which affects their chemical interactions and stability (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-14(12(2)19-17-11)10-15(18)16-9-8-13-6-4-3-5-7-13/h6H,3-5,7-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXKAMVMCDRXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
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